Bromodomain inhibitor-10

Description

BenchChem offers high-quality Bromodomain inhibitor-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromodomain inhibitor-10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

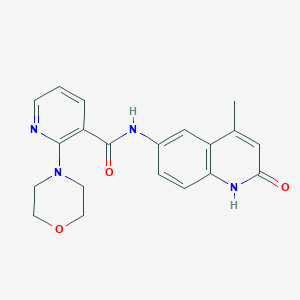

N-(4-methyl-2-oxo-1H-quinolin-6-yl)-2-morpholin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-13-11-18(25)23-17-5-4-14(12-16(13)17)22-20(26)15-3-2-6-21-19(15)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFZBGUNRGOXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1870849-58-3 | |

| Record name | N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromodomain inhibitor-10 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Bromodomain Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Bromodomain inhibitor-10" is not a recognized designation in the scientific literature. This guide will, therefore, focus on the well-established mechanism of action of the broader class of Bromodomain and Extra-Terminal (BET) inhibitors, using the extensively studied compound JQ1 as a primary example to illustrate the core principles.

Executive Summary

Bromodomain and Extra-Terminal (BET) inhibitors are a class of small molecules that epigenetically modulate gene expression. They function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the suppression of key oncogenes and pro-inflammatory genes, making BET inhibitors a promising therapeutic strategy in oncology and inflammatory diseases. The archetypal BET inhibitor, JQ1, has been instrumental in elucidating this mechanism of action.

Core Mechanism of Action

The primary mechanism of action of BET inhibitors involves the reversible inhibition of the four mammalian BET family members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[3][4] This interaction is a critical step in the recruitment of transcriptional machinery to specific gene promoters and enhancers.[2][3]

BET inhibitors are designed to mimic the structure of acetylated lysine, allowing them to bind with high affinity to the hydrophobic pocket of the bromodomains.[4] By occupying this binding site, they competitively displace BET proteins from chromatin.[2] This displacement prevents the assembly of transcriptional complexes, leading to a decrease in the expression of target genes.[2]

A key downstream effect of BET inhibition is the profound suppression of the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[1][2] Additionally, BET inhibitors have been shown to down-regulate transcriptional programs associated with other key cellular processes, including cell cycle progression, apoptosis, and inflammation.[5][6]

Signaling Pathways and Molecular Interactions

The inhibitory action of these compounds impacts several critical signaling pathways. A primary example is the disruption of the transcriptional activation of genes regulated by the transcription factor c-MYC. BRD4, in particular, plays a crucial role in recruiting the positive transcription elongation factor b (P-TEFb) to the promoters of MYC-regulated genes, which is essential for transcriptional elongation. By displacing BRD4, BET inhibitors effectively halt this process.

Another significant pathway affected is the NF-κB signaling cascade, which is central to the inflammatory response.[3] The RELA subunit of NF-κB can be acetylated, creating a binding site for BRD4.[3] This interaction is important for the transcription of pro-inflammatory cytokines.[3] BET inhibitors can disrupt this interaction, leading to a potent anti-inflammatory effect.[3]

Caption: General mechanism of BET inhibition.

Quantitative Data Summary

While specific data for "Bromodomain inhibitor-10" is unavailable, the following table summarizes representative quantitative data for the well-characterized BET inhibitor JQ1, illustrating its potency and selectivity.

| Parameter | Target | Value | Assay Type | Reference |

| Binding Affinity (Kd) | BRD4 (BD1) | ~50 nM | Isothermal Titration Calorimetry | [7] |

| Binding Affinity (Kd) | BRD4 (BD2) | ~90 nM | Isothermal Titration Calorimetry | [7] |

| Cellular IC50 | NMC Cells | <100 nM | Cell Proliferation Assay | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of BET inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of a BET inhibitor to a purified bromodomain.

Methodology:

-

Purified recombinant bromodomain protein (e.g., BRD4-BD1) is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

The protein is loaded into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.

-

The BET inhibitor is dissolved in the same buffer and loaded into the injection syringe at a concentration 10-15 times that of the protein.

-

A series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).

-

The heat released or absorbed upon binding is measured after each injection.

-

The resulting data are fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if a BET inhibitor displaces BET proteins from specific genomic loci.

Methodology:

-

Cells are treated with the BET inhibitor or a vehicle control for a specified time.

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

The chromatin is sheared into small fragments (200-500 bp) by sonication or enzymatic digestion.

-

An antibody specific to the BET protein of interest (e.g., anti-BRD4) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is used to measure the enrichment of specific DNA sequences (e.g., the MYC promoter) in the immunoprecipitated sample relative to the input and control samples. A decrease in enrichment in the inhibitor-treated sample indicates displacement of the BET protein.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion

BET bromodomain inhibitors represent a significant advancement in the field of epigenetic therapy. Their mechanism of action, centered on the disruption of BET protein-chromatin interactions, leads to the targeted suppression of oncogenic and pro-inflammatory gene expression programs. The continued development and characterization of these inhibitors, informed by the experimental approaches outlined in this guide, hold considerable promise for the treatment of a range of human diseases.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain and extraterminal domain inhibitors (BETi) for cancer therapy: chemical modulation of chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain and Extraterminal Domain Inhibitors (BETi) for Cancer Therapy: Chemical Modulation of Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

Target Profile of Apabetalone (RVX-208): A Selective BET Bromodomain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apabetalone (B1665587) (also known as RVX-208) is a first-in-class, orally bioavailable small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Primarily targeting BRD4, apabetalone modulates gene expression through an epigenetic mechanism, leading to a variety of therapeutic effects.[3][4] Initially developed for its role in increasing Apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) for the treatment of cardiovascular diseases, its mechanism of action extends to the regulation of inflammatory, pro-atherosclerotic, and pro-thrombotic pathways.[3][5][6] This guide provides a comprehensive technical overview of the target profile of apabetalone, including its binding affinity, selectivity, mechanism of action, and impact on key signaling pathways, supported by detailed experimental methodologies.

Target Profile and Binding Affinity

Apabetalone is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription.[3][7] Apabetalone exhibits a strong preferential binding to the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins.[8][9]

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory concentration of apabetalone have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

| Target | Assay Type | KD (μM) | Reference |

| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) | 4.06 ± 0.16 | [8] |

| BRD3 (BD2) | Isothermal Titration Calorimetry (ITC) | 0.194 ± 0.013 | [8] |

Table 1: Dissociation Constants (KD) of Apabetalone for BRD3 Bromodomains. This table illustrates the more than 20-fold stronger binding affinity of apabetalone for the second bromodomain (BD2) of BRD3 compared to the first (BD1).[8]

| Target | Assay Type | IC50 (μM) | Reference |

| BRD4 (BD1) | TR-FRET | 87 | [10][11][12] |

| BRD4 (BD2) | TR-FRET | 0.510 | [1][2][10][11][12] |

Table 2: Inhibitory Concentration (IC50) of Apabetalone for BRD4 Bromodomains. This table highlights the approximately 170-fold selectivity of apabetalone for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1) as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][2][10][11][12]

Mechanism of Action

Apabetalone functions by competitively binding to the acetyl-lysine binding pocket of the BET bromodomains, with a strong preference for BD2.[4][9] This binding displaces the BET proteins from chromatin, thereby altering the transcription of a subset of genes.[13] A key therapeutic effect of apabetalone is the upregulation of Apolipoprotein A-I (ApoA-I) gene expression, which is mediated primarily through the inhibition of BRD4.[4][13] The increased production of ApoA-I, the major protein component of high-density lipoprotein (HDL), is central to its therapeutic potential in cardiovascular disease.[3][5]

Beyond its effects on lipid metabolism, apabetalone also downregulates the expression of pro-inflammatory and pro-atherosclerotic genes. By inhibiting BET protein function, it suppresses the transcription of key mediators in inflammatory signaling pathways, such as those driven by NF-κB and TNF-α.[14][15]

Impact on Signaling Pathways

Apabetalone's selective inhibition of BET proteins, particularly BRD4, leads to the modulation of several critical signaling pathways implicated in cardiovascular disease, inflammation, and other pathologies.

Apolipoprotein A-I (ApoA-I) and HDL Metabolism Pathway

Apabetalone upregulates the transcription of the APOA1 gene, leading to increased synthesis and secretion of ApoA-I protein from hepatocytes.[5][16] This, in turn, promotes the formation of HDL particles, which are crucial for reverse cholesterol transport.[3]

Inflammatory Signaling Pathways

Apabetalone has been shown to suppress inflammatory responses by inhibiting the transcription of key pro-inflammatory cytokines and adhesion molecules. This is achieved by preventing BET proteins from binding to the regulatory regions of these genes, thereby downregulating pathways such as NF-κB and TNF-α signaling.[15][17]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the target profile of apabetalone.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to determine the in vitro potency of inhibitors by measuring their ability to displace a fluorescently labeled ligand from the target bromodomain.

Methodology:

-

Reagent Preparation : Dilute the terbium-labeled donor, dye-labeled acceptor, BRD4 protein (BD1 or BD2), and BET bromodomain ligand in 1x BRD TR-FRET Assay Buffer.

-

Inhibitor Addition : Add varying concentrations of apabetalone or control compounds to the wells of a 384-well plate.

-

Reaction Initiation : Add the diluted BET bromodomain ligand to the wells, followed by the addition of the diluted BRD4 protein to initiate the reaction.

-

Incubation : Incubate the plate for 120 minutes at room temperature, protected from light.

-

Fluorescence Measurement : Measure the fluorescence intensity at two wavelengths: 620 nm (terbium-donor emission) and 665 nm (dye-acceptor emission) using a TR-FRET-capable plate reader.

-

Data Analysis : Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to quantify the changes in mRNA levels of target genes, such as APOA1, in response to apabetalone treatment.

Methodology:

-

Cell Culture and Treatment : Culture human hepatoma cells (e.g., Huh7 or HepG2) and treat with various concentrations of apabetalone or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[18]

-

RNA Extraction : Harvest the cells and isolate total RNA using a suitable kit.

-

cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target gene (APOA1) and a housekeeping gene (e.g., GAPDH or cyclophilin) for normalization.[14][18]

-

Data Analysis : Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in apabetalone-treated samples compared to vehicle-treated controls.[18]

Western Blot Analysis for Protein Expression

Western blotting is employed to detect and quantify changes in the protein levels of targets like ApoA-I and BRD4 following treatment with apabetalone.

Methodology:

-

Cell Lysis and Protein Quantification : After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

-

SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[19]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ApoA-I or anti-BRD4) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[19]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are utilized to determine the occupancy of BET proteins, such as BRD4, at specific genomic regions (e.g., the APOA1 promoter) and how this is affected by apabetalone.

Methodology:

-

Cross-linking : Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing : Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation : Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-BRD4) or a control IgG.

-

Immune Complex Capture : Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution : Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking : Reverse the protein-DNA cross-links by heating.

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Analysis : Analyze the purified DNA by qPCR or sequencing to quantify the enrichment of specific DNA sequences.

Conclusion

Apabetalone (RVX-208) presents a unique and selective target profile, primarily inhibiting the BD2 of BET proteins, with a notable preference for BRD4. This selectivity drives its distinct mechanism of action, centered on the epigenetic upregulation of ApoA-I and the suppression of key inflammatory pathways. The comprehensive data from a range of in vitro and in vivo studies, supported by the detailed experimental methodologies outlined in this guide, provide a robust foundation for its continued investigation and development as a therapeutic agent for cardiovascular and other chronic diseases. The targeted nature of apabetalone's interaction with the BET family underscores the potential of developing domain-selective inhibitors to achieve desired therapeutic outcomes with an improved safety profile.

References

- 1. rockland.com [rockland.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. pnas.org [pnas.org]

- 10. bio-rad.com [bio-rad.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. RVX-208 | Cell Signaling Technology [cellsignal.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 16. RVX-208: a small molecule that increases apolipoprotein A-I and high-density lipoprotein cholesterol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

In-Depth Technical Guide: Discovery and Synthesis of Bromodomain Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Bromodomain inhibitor-10, a potent and selective small molecule targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This document details the inhibitor's discovery, its binding affinity, and a representative synthesis protocol. Furthermore, it outlines key experimental methodologies for its characterization and visualizes the core signaling pathway it modulates. Bromodomain inhibitor-10, also identified as compound 128 in foundational patent literature, demonstrates significant selectivity for BRD4-BD1 over BRD4-BD2, making it a valuable tool for dissecting the specific biological roles of this domain and a promising lead for therapeutic development.

Introduction to BET Bromodomains and a Rationale for Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[1][2] They recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins through their two tandem bromodomains, BD1 and BD2.[3] This interaction tethers transcriptional machinery to chromatin, facilitating the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[2][3] Notably, the transcription factor c-Myc is a key downstream target of BET protein activity, and its dysregulation is implicated in numerous cancers.[3]

Inhibition of BET proteins has emerged as a promising therapeutic strategy for various malignancies and inflammatory diseases.[1][4] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of the bromodomains can displace BET proteins from chromatin, leading to the downregulation of target gene expression. While many early inhibitors were pan-BET inhibitors, targeting both BD1 and BD2 of all family members, there is growing interest in developing domain-selective inhibitors to potentially mitigate off-target effects and better understand the distinct functions of each bromodomain.[5]

Discovery of Bromodomain Inhibitor-10 (Compound 128)

Bromodomain inhibitor-10 (compound 128) was identified through research aimed at discovering novel BET bromodomain inhibitors. Its discovery is detailed in the patent WO2014164596A1, which describes a series of compounds designed to inhibit BET proteins for therapeutic applications, particularly in oncology.[1][6] This inhibitor exhibits potent and selective binding to the first bromodomain of BRD4.

Quantitative Biological Data

Bromodomain inhibitor-10 displays a remarkable selectivity for the first bromodomain of BRD4 (BRD4-1) over the second (BRD4-2). This selectivity profile makes it a valuable probe for studying the specific functions of BRD4-1. The binding affinities, expressed as dissociation constants (Kd), are summarized in the table below.[7][8]

| Target | Kd (nM) |

| BRD4-1 | 15.0 |

| BRD4-2 | 2500 |

Table 1: Dissociation constants (Kd) of Bromodomain inhibitor-10 for BRD4-1 and BRD4-2.

Chemical Synthesis

The synthesis of Bromodomain inhibitor-10 involves a multi-step process. The following is a representative synthetic protocol based on the procedures outlined for similar chemical scaffolds.

General Synthesis Scheme:

The core structure of Bromodomain inhibitor-10 is a thieno[3,2-c]pyridine (B143518) derivative. A general approach to this class of compounds involves the construction of the thienopyridine core followed by functionalization.

A representative synthesis could involve the following key steps:

-

Formation of a substituted thiophene (B33073) ring: This can be achieved through various established methods, such as the Gewald reaction.

-

Annulation of the pyridine (B92270) ring: Cyclization to form the thienopyridine core.

-

Functionalization of the core: Introduction of the amine and amide moieties through substitution and coupling reactions. For instance, a base-promoted SNAr reaction can be used to introduce an amine to the 4-position of a 4-chlorothieno[3,2-d]pyrimidine (B95853) precursor.[9]

Detailed Protocol (Representative):

Note: The following is a generalized protocol and may require optimization for the specific synthesis of Bromodomain inhibitor-10.

Step 1: Synthesis of 4-chlorothieno[3,2-d]pyrimidine intermediate

-

A suitable starting material, such as a substituted aminothiophene, is cyclized with a source of the pyrimidine (B1678525) ring, for example, by heating with formamide (B127407) and then treating with a chlorinating agent like phosphorus oxychloride.

Step 2: Nucleophilic aromatic substitution

-

To a solution of the 4-chlorothieno[3,2-d]pyrimidine intermediate in a suitable solvent (e.g., DMSO), the desired amine and a non-nucleophilic base (e.g., potassium carbonate) are added.[9]

-

The reaction mixture is heated (e.g., to 100 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.[9]

-

After cooling, the mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous solution. The organic layer is washed, dried, and concentrated.[9]

Step 3: Amide coupling

-

The product from the previous step, containing a free amine or carboxylic acid, is then coupled with the corresponding carboxylic acid or amine partner.

-

Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be used in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

-

The reaction is stirred at room temperature until completion.

-

The final product is purified by column chromatography on silica (B1680970) gel.

Key Experimental Protocols for Characterization

The biological activity of Bromodomain inhibitor-10 can be characterized using a variety of in vitro and cellular assays.

In Vitro Binding Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the binding of the inhibitor to the target bromodomain by competing with a fluorescently labeled ligand.

-

Methodology:

-

Recombinant bromodomain protein (e.g., BRD4-1) tagged with a donor fluorophore (e.g., terbium) is incubated with a biotinylated acetylated histone peptide and an acceptor fluorophore (e.g., streptavidin-d2).

-

Binding of the histone peptide to the bromodomain brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

-

The test compound is added in increasing concentrations.

-

Inhibition of the protein-peptide interaction by the compound leads to a decrease in the FRET signal.

-

IC50 values are calculated from the dose-response curve.

-

b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: Similar to TR-FRET, this bead-based assay measures the disruption of a protein-protein interaction.

-

Methodology:

-

Donor beads are coated with a tagged bromodomain protein (e.g., GST-BRD4-1), and acceptor beads are coated with a biotinylated acetylated histone peptide and streptavidin.

-

Interaction between the bromodomain and the histone peptide brings the beads into close proximity, leading to the generation of a chemiluminescent signal.

-

The test inhibitor competes with the histone peptide for binding to the bromodomain, causing a reduction in the signal.

-

IC50 values are determined by measuring the signal at various inhibitor concentrations.

-

Cellular Assays

a) Cellular Target Engagement Assay (e.g., NanoBRET™)

-

Principle: This assay measures the binding of the inhibitor to the target protein within living cells.

-

Methodology:

-

Cells are engineered to express the target bromodomain as a fusion protein with NanoLuc® luciferase.

-

A fluorescently labeled tracer that binds to the bromodomain is added to the cells.

-

In the absence of a competing inhibitor, the tracer binds to the bromodomain, bringing the fluorophore close to the luciferase and generating a BRET signal.

-

The test compound is added, which competes with the tracer for binding to the bromodomain, resulting in a decrease in the BRET signal.

-

This allows for the determination of the compound's apparent affinity and permeability in a cellular context.

-

b) Gene Expression Analysis (qPCR or RNA-seq)

-

Principle: To confirm the mechanism of action, the effect of the inhibitor on the expression of BET target genes, such as MYC, is measured.

-

Methodology:

-

Cancer cell lines known to be dependent on BRD4 activity (e.g., certain acute myeloid leukemia or multiple myeloma lines) are treated with Bromodomain inhibitor-10 at various concentrations.

-

After a suitable incubation period, total RNA is extracted.

-

The expression levels of target genes are quantified using quantitative real-time PCR (qPCR) or by performing RNA sequencing (RNA-seq) for a global gene expression analysis.

-

A dose-dependent decrease in the expression of genes like MYC would be expected.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Bromodomain inhibitor-10 and a typical experimental workflow for its characterization.

References

- 1. WO2014164596A1 - Inhibiteurs de bromodomaines bet et méthodes thérapeutiques les utilisant - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET inhibitors: an updated patent review (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A patent review of BRD4 inhibitors (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Key Cellular Signaling by Bromodomain Inhibitor-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by Bromodomain inhibitor-10, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). By competitively binding to the acetyl-lysine binding pocket of BRD4's first bromodomain, this small molecule offers a promising tool for investigating the specific roles of BRD4-BD1 in health and disease, and presents a potential therapeutic avenue for various pathologies, including cancer and inflammatory conditions.

Introduction to Bromodomain Inhibitor-10

Bromodomain inhibitor-10, also identified as compound 128 in patent literature, is a small molecule designed to selectively target the first bromodomain of BRD4.[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers." These proteins play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[2][3] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

The selectivity of Bromodomain inhibitor-10 for BRD4-BD1 is a key feature, as the two bromodomains of BRD4 (BD1 and BD2) are thought to have distinct, non-redundant functions in transcriptional regulation. This selectivity allows for a more precise dissection of BRD4's biological roles.

Quantitative Data Summary

The known quantitative data for Bromodomain inhibitor-10's binding affinity and a key biological effect are summarized below.

| Target | Parameter | Value | Reference |

| BRD4-BD1 | Kd | 15.0 nM | [1] |

| BRD4-BD2 | Kd | 2500 nM | [1] |

| IL-12p40 Production | Inhibition | Yes | [1] |

Table 1: Binding Affinity and Biological Activity of Bromodomain Inhibitor-10. The dissociation constants (Kd) highlight the inhibitor's high potency and over 160-fold selectivity for the first bromodomain (BD1) of BRD4 compared to the second (BD2). The inhibition of IL-12p40 production indicates its potential role in modulating inflammatory responses.

Core Cellular Pathways Affected

Based on the known functions of BRD4 and the effects of other selective BRD4-BD1 inhibitors, Bromodomain inhibitor-10 is predicted to primarily impact the following cellular pathways:

c-MYC Oncogene Pathway

The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers. BRD4 is a critical co-activator of c-MYC transcription. By binding to super-enhancers and promoters of the MYC gene, BRD4 recruits the transcriptional machinery necessary for its expression. Selective inhibition of BRD4-BD1 has been shown to displace BRD4 from these regulatory regions, leading to a significant downregulation of c-MYC expression.[4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells dependent on c-MYC.

Caption: Inhibition of the c-MYC pathway by Bromodomain inhibitor-10.

NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, acting as a co-activator for NF-κB-dependent gene transcription.[6] The observation that Bromodomain inhibitor-10 inhibits the production of IL-12p40, a key cytokine in inflammatory responses, strongly suggests its interference with the NF-κB pathway. By preventing the interaction of BRD4 with acetylated histones at the promoters of NF-κB target genes, the inhibitor can dampen the inflammatory cascade.

References

- 1. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Bromodomain Inhibitor Binding to BRD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for inhibitor binding to Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a major target for therapeutic intervention in cancer and inflammatory diseases. Due to the limited availability of specific public data for "Bromodomain inhibitor-10 (I-10)," this document will focus on the well-characterized dual Polo-like kinase 1 (PLK1) and BRD4 inhibitor, BI-2536 , as a representative example. The principles of binding and the experimental methodologies described herein are broadly applicable to the study of other small molecule inhibitors targeting BRD4.

Quantitative Binding Data for BI-2536

The following table summarizes the binding affinities of BI-2536 for the first bromodomain of BRD4 (BRD4(1)) and, for comparative purposes, its primary kinase target, PLK1.

| Compound | Target | Assay Method | Affinity (Kᵢ) | IC₅₀ | Reference |

| BI-2536 | BRD4(1) | BROMOscan | 8.7 nM | 25 nM | [1][2] |

| BI-2536 | PLK1 | KINOMEscan | 0.3 nM | 0.83 nM | [1][2] |

Structural Basis of BI-2536 Binding to BRD4(1)

The co-crystal structure of BI-2536 in complex with the first bromodomain of BRD4 (BRD4(1)) has been resolved (PDB ID: 4OGI), providing detailed insights into its binding mechanism.[3][4] BI-2536 occupies the acetyl-lysine (KAc) binding pocket of BRD4(1), effectively preventing its interaction with acetylated histone tails.[5]

The key interactions are as follows:

-

Acetyl-Lysine Mimicry : The dihydropteridinone carbonyl and the methylamino group of BI-2536 mimic the acetylated lysine (B10760008) side chain.[5] The carbonyl oxygen forms a crucial hydrogen bond with the highly conserved asparagine residue, N140, a hallmark of inhibitor binding to the KAc pocket.[2]

-

Hydrophobic Interactions : The methyl group of the acetyl-lysine mimetic moiety is situated within a hydrophobic subpocket formed by residues F83, M132, and C136.[3] Additional hydrophobic interactions are observed with the WPF (Trp-Pro-Phe) shelf, a conserved structural feature of bromodomains.[1]

-

Water-Mediated Interactions : A conserved water molecule often mediates hydrogen bonds between the inhibitor and the protein, further stabilizing the complex.[6]

-

ZA Channel Interactions : The aminopyrimidine moiety of BI-2536 establishes interactions with Pro82 and water molecules within the ZA channel of the bromodomain.[2]

The following diagram illustrates the binding of BI-2536 within the KAc pocket of BRD4(1).

BRD4 Signaling Pathway

BRD4 plays a critical role in transcriptional regulation. By binding to acetylated histones at enhancers and promoters, it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes. One of the most well-documented downstream targets of BRD4 is the proto-oncogene c-Myc. Inhibition of BRD4 by small molecules like BI-2536 leads to the downregulation of c-Myc expression, resulting in cell cycle arrest and apoptosis in cancer cells.

The diagram below outlines this key signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of inhibitor-bromodomain interactions. Below are protocols for key experiments cited in the characterization of BRD4 inhibitors.

X-ray Crystallography

X-ray crystallography provides high-resolution structural data of the protein-ligand complex, elucidating the precise binding mode of the inhibitor.

Protocol:

-

Protein Expression and Purification : Express the desired BRD4 bromodomain construct (e.g., BRD4(1)) in E. coli and purify using affinity and size-exclusion chromatography.[7]

-

Complex Formation : Incubate the purified BRD4 bromodomain with a molar excess of the inhibitor (e.g., BI-2536 dissolved in DMSO) to ensure saturation of the binding site.

-

Crystallization : Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens.[7] Crystals of BRD4(1) in complex with inhibitors have been grown in conditions containing polyethylene (B3416737) glycol (PEG) and various salts.[7]

-

Data Collection : Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement : Process the diffraction data, solve the structure using molecular replacement with a known bromodomain structure, and refine the model to yield the final protein-inhibitor complex structure.[5]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8]

Protocol:

-

Sample Preparation : Dialyze the purified BRD4 bromodomain and the inhibitor into the same buffer (e.g., HEPES-buffered saline with a small percentage of DMSO) to minimize heats of dilution.[9]

-

ITC Experiment Setup : Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.[8]

-

Titration : Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.[10]

-

Data Analysis : Integrate the heat pulses from each injection and fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, n).[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data such as association (kₐ) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.[11]

Protocol:

-

Chip Preparation : Immobilize the purified BRD4 protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[12]

-

Analyte Preparation : Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP).[13]

-

Binding Measurement : Inject the different concentrations of the inhibitor over the sensor chip surface and monitor the change in the refractive index (measured in Resonance Units, RU) in real-time.[14] This is followed by a dissociation phase where running buffer flows over the chip.

-

Data Analysis : Fit the association and dissociation curves (sensorgrams) to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kₐ and kd) and the equilibrium dissociation constant (Kd).[12]

The following diagram illustrates a general workflow for the characterization of a BRD4 inhibitor.

References

- 1. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor BI-2536 | Structural Genomics Consortium [thesgc.org]

- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Khan Academy [khanacademy.org]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Epigenetic Landscape of Compound-10: A Technical Guide to the Mechanism and Modulation of Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows.

Core Mechanism of Action

Vorinostat (B1683920) functions as a pan-inhibitor of Class I and II histone deacetylases.[6] Its primary mechanism involves chelating the zinc ion within the catalytic domain of HDAC enzymes, which blocks the removal of acetyl groups from the lysine (B10760008) residues of histones and other proteins.[2] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure.[4] This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including critical tumor suppressor genes like p21.[7]

Beyond histone acetylation, Vorinostat has been shown to indirectly affect other epigenetic marks. Studies have indicated that Vorinostat can reduce the activity and expression of several histone methyltransferases (HMTs), including EZH2, SUV39H1, SUV39H2, and SUV420H1, expanding its epigenetic impact beyond acetylation.[8][9] The culmination of these changes leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]

Caption: Mechanism of action for Vorinostat (SAHA/Compound-10).

Quantitative Data Summary

The following tables summarize the quantitative effects of Vorinostat observed in various preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Cell Line/System | Reference |

|---|---|---|---|---|

| IC₅₀ | Pan-HDAC | 10 - 50 nM | Purified Enzyme Assays | [10] |

| IC₅₀ | Cell Proliferation | ~2 µM | HD-LM2 (Hodgkin Lymphoma) | [11] |

| IC₅₀ | Cell Proliferation | 4 µM (48h) | DU145 (Prostate Cancer) | [5] |

| IC₅₀ | Cell Proliferation | 5 µM (48h) | PC-3 (Prostate Cancer) | [5] |

| Effective Conc. | Histone Acetylation | 1 - 10 µM | Various |[6] |

Table 2: Effects on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect | Result | Reference |

|---|---|---|---|---|

| HD-LM2 | 10 µM Vorinostat (24h) | Cell Cycle Arrest | 6-fold increase in G2/M fraction | [11] |

| SW-982 | IC₅₀/IC₇₅ Vorinostat (48h) | Cell Cycle Arrest | G1/S phase arrest | [12] |

| SW-982 | Vorinostat | Apoptosis | Up to 23% increase in Caspase 3/7 activity | [12] |

| SW-1353 | Vorinostat | Apoptosis | 3-fold increase in Caspase 3/7 activity | [12] |

| PC-3 / DU145 | 0.5 - 9 µM Vorinostat (48h) | Apoptosis | Dose-dependent increase |[5] |

Table 3: Regulation of Protein Expression (Neuroblastoma Cells)

| Regulation | Number of Proteins | Significance | Key Pathways Affected | Reference |

|---|---|---|---|---|

| Up-regulated | 510 | p < 0.05 | DNA-dependent pathways | [13] |

| Down-regulated | 508 | p < 0.05 | Cellular metabolism |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of Vorinostat.

HDAC Activity/Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds like Vorinostat.

Principle: An acetylated substrate, Boc-Lys(Ac)-AMC, is used. HDACs in the sample deacetylate the lysine. A developer solution containing trypsin then cleaves the deacetylated substrate, releasing a quantifiable fluorophore (AMC). The fluorescence intensity is directly proportional to HDAC activity.[14]

Protocol Steps:

-

Sample Preparation: Prepare nuclear extracts from cell or tissue lysates. Determine protein concentration using a BCA assay. Dilute extracts to a working concentration (e.g., 300 µg/mL) in assay buffer.[14]

-

Inhibitor Preparation: Prepare a stock solution of Vorinostat (e.g., 20 mM in DMSO).[6] Create a serial dilution to test a range of concentrations.

-

Reaction Setup: In a 96-well black plate, add diluted nuclear extract, the fluorogenic substrate, and varying concentrations of Vorinostat or vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to occur.

-

Development: Add the HDAC Assay Developer (containing trypsin and a control HDAC inhibitor like Trichostatin A for background wells) to all wells.[14] Incubate at room temperature for at least 15 minutes.

-

Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[14]

-

Analysis: Calculate the percentage of inhibition for each Vorinostat concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide locations of specific histone modifications (e.g., H3K9ac) that are altered by Vorinostat treatment.

Principle: Cells are treated with Vorinostat or a vehicle. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to an acetylated histone mark is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and sequenced to map the modification's location across the genome.

Protocol Steps:

-

Cell Treatment: Culture cells (e.g., PC-3) to ~70% confluence and treat with Vorinostat (e.g., 1 µM) or DMSO for 12-24 hours.[15]

-

Cross-linking: Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to shear DNA into fragments of 200-700 bp.[16]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., anti-acetyl-Histone H3).

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight in a high-salt buffer.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.[16]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

Signaling Pathways Modulated by Vorinostat

Vorinostat's epigenetic effects translate into the modulation of critical intracellular signaling pathways that govern cell survival and proliferation.

One of the key pathways affected is the Akt/FOXO3a signaling axis . In prostate cancer cells, Vorinostat treatment leads to a decrease in the phosphorylation (activation) of Akt.[5] This reduced Akt activity allows for the activation of the transcription factor FOXO3a. Activated FOXO3a then translocates to the nucleus and upregulates the expression of pro-apoptotic proteins like Bim and Bax, while downregulating anti-apoptotic proteins such as Bcl-2, ultimately tipping the balance towards apoptosis.[5]

Additionally, Vorinostat has been shown to de-phosphorylate and inactivate other crucial survival signals, including STAT6 and ERK , particularly in Hodgkin Lymphoma models.[11]

Caption: Key signaling pathways affected by Vorinostat.

Conclusion

Vorinostat (SAHA), identified in the literature as Compound-10, is a multi-faceted epigenetic modulator. Its primary role as a pan-HDAC inhibitor drives significant changes in the cellular acetylome, leading to the reactivation of silenced genes and profound anti-tumor effects. Furthermore, its influence on histone methylation and critical survival signaling pathways like Akt/FOXO3a underscores the complexity of its mechanism. The data and protocols summarized in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the epigenome.

References

- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 2. altretamine.com [altretamine.com]

- 3. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]

- 7. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Methyltransferases as a New Target for Epigenetic Action of Vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

Bromodomain Inhibitor-10 (TEN-010): A Comprehensive Technical Guide on its Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain Inhibitor-10, also known as TEN-010, is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Structurally related to the well-characterized BET inhibitor JQ1, TEN-010 exhibits superior chemical and biological properties, including a longer half-life, making it a promising candidate for clinical development.[1][2] This technical guide provides an in-depth overview of the cancer types in which TEN-010 has demonstrated activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

TEN-010 exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4.[2] This action displaces BET proteins from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC, and subsequent inhibition of cell proliferation and induction of apoptosis.[1]

Active Cancer Types and Efficacy Data

TEN-010 has shown significant anti-tumor activity in a range of hematological malignancies and solid tumors. The following tables summarize the available quantitative data on its efficacy in various cancer cell lines.

Table 1: In Vitro Activity of TEN-010 in NUT Midline Carcinoma (NMC)

| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) | Reference |

| 10-15 | NUT Midline Carcinoma | Cell Viability | Data not publicly available | [3] |

| HCC2429 | NUT Midline Carcinoma | Cell Viability | Data not publicly available | [4] |

| PER-403 | NUT Midline Carcinoma | Cell Viability | Data not publicly available | [4] |

Table 2: In Vitro Activity of TEN-010 in Hematological Malignancies

| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | Cell Proliferation | Not specified for TEN-010 | [6] |

| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | Not specified for TEN-010 | [6] |

Note: Clinical trials have evaluated TEN-010 in patients with relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), indicating its activity in these diseases.[6][7] However, specific preclinical IC50/GI50 values for a broad panel of cell lines are not widely published.

Table 3: In Vitro Activity of TEN-010 in Solid Tumors

| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | Not specified for TEN-010 | [8][9] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | Not specified for TEN-010 | [8][9] |

Note: TEN-010 is currently under clinical investigation for the treatment of triple-negative breast cancer (TNBC) and advanced ovarian cancer.[1] The provided references demonstrate general methodologies for assessing cell viability in these cell lines.

Signaling Pathways

TEN-010 primarily targets the transcriptional machinery by inhibiting BET proteins. The following diagrams illustrate the key signaling pathways affected by TEN-010.

In NUT midline carcinoma (NMC), the primary oncogenic driver is a fusion protein, most commonly BRD4-NUT. TEN-010 directly targets the bromodomains of this fusion protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TEN-010.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of TEN-010 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

TEN-010 stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of TEN-010 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted TEN-010 solutions. Include wells with vehicle control (DMSO at the same concentration as the highest TEN-010 dose) and untreated control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the TEN-010 concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).

Western Blot Analysis

This protocol is used to determine the effect of TEN-010 on the expression levels of specific proteins, such as BRD4, MYC, and BCL2.

Materials:

-

Cancer cell lines

-

TEN-010

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-BCL2, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of TEN-010 for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

Bromodomain Inhibitor-10 (TEN-010) is a promising anti-cancer agent with demonstrated activity against a variety of malignancies, most notably NUT midline carcinoma, acute myeloid leukemia, and triple-negative breast cancer. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of critical oncogenic transcription programs, provides a strong rationale for its clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. Further preclinical studies are warranted to establish a broader profile of its efficacy across different cancer types and to identify predictive biomarkers for patient stratification.

References

- 1. researchgate.net [researchgate.net]

- 2. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Activation of SOX2 expression by BRD4-NUT oncogenic fusion drives neoplastic transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular-genetic profiling and high-throughput in vitro drug screening in NUT midline carcinoma—an aggressive and fatal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. A dose escalation study of RO6870810/TEN-10 in patients with acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isochromanoindolenines suppress triple-negative breast cancer cell proliferation partially via inhibiting Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of Bromodomain Inhibitor-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in the pathogenesis of various diseases, particularly cancer, has made them attractive targets for therapeutic intervention. Small molecule inhibitors targeting BET proteins have shown significant promise in preclinical studies across a range of malignancies. This technical guide provides an in-depth overview of the preclinical data for a representative BET inhibitor, herein referred to as Bromodomain Inhibitor-10, a placeholder for several well-characterized compounds such as OTX015, ABBV-075, and JQ1. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

Bromodomain Inhibitor-10 acts as a competitive inhibitor at the acetyl-lysine binding pockets of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably MYC.[3][4][5] The disruption of this interaction leads to cell cycle arrest and induction of apoptosis in cancer cells.[4][6] Additionally, BET inhibitors have been shown to modulate other critical signaling pathways, including the NF-κB and JAK/STAT pathways, contributing to their anti-tumor and anti-inflammatory effects.[4][7]

Quantitative Preclinical Data

The preclinical efficacy of Bromodomain Inhibitor-10 has been evaluated in a multitude of cancer models. The following tables summarize the key quantitative data from these studies, providing a comparative look at its activity across different cancer types.

Table 1: In Vitro Anti-proliferative Activity (IC50)

| Compound | Cancer Type | Cell Line(s) | Median IC50 (nmol/L) | Reference(s) |

| OTX015 | B-cell Lymphoma | Large panel | 240 | [4][8] |

| OTX015 | Ependymoma | EPN SC lines | 193 | [9] |

| ABBV-075 (Mivebresib) | Acute Myeloid Leukemia | MV4-11, Kasumi-1 | 1.9 - 6.3 | [10] |

| ABBV-075 (Mivebresib) | Lymphoma | RS4:11 | 6.4 | [10] |

| ABBV-075 (Mivebresib) | Prostate Cancer | PC3-PIP, LNCaP, 22Rv1 | 100 - 300 | [11] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |

| OTX015 | SU-DHL-2 (ABC-DLBCL) Xenograft | 50 mg/kg/day, oral | Significant reduction | [1] |

| OTX015 | Malignant Pleural Mesothelioma Xenograft | Not specified | Significant regression | [12] |

| ABBV-075 | OPM2 (Multiple Myeloma) Xenograft | Not specified | Significant delay | [6] |

| JQ1 | NMC 797 (NUT Midline Carcinoma) Xenograft | 50 mg/kg/day, intraperitoneal | Significant reduction | [13] |

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Bromodomain Inhibitor-10

Caption: Mechanism of action for Bromodomain Inhibitor-10.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining in vitro cell viability.

Experimental Workflow: Western Blot Analysis

References

- 1. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. mivebresib (ABBV 075) / AbbVie [delta.larvol.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Novel Bromodomain Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of novel bromodomain inhibitors, with a particular focus on the Bromodomain and Extra-Terminal (BET) family of proteins. It covers their mechanism of action, details various classes of inhibitors with their corresponding potencies, and outlines key experimental protocols for their evaluation.

Introduction to Bromodomains as Therapeutic Targets

Bromodomains are evolutionarily conserved protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[1][2] This interaction is a critical mechanism in the regulation of gene transcription.[1] The human proteome contains 61 bromodomains across 46 different proteins, which are grouped into eight families.[2][3]

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, has emerged as a particularly promising target for therapeutic intervention in a range of diseases, including cancer and inflammatory conditions.[1][4] BET proteins contain two tandem bromodomains (BD1 and BD2) that bind to acetylated histones, acting as epigenetic "readers."[2] By recruiting transcriptional regulatory complexes to specific chromatin regions, they play a pivotal role in controlling the expression of key genes involved in cell proliferation, apoptosis, and inflammation, such as the MYC oncogene.[5][6] The disruption of these interactions by small-molecule inhibitors has become a validated strategy for treating various pathologies.[7]

Mechanism of Action of BET Bromodomain Inhibitors

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BET proteins from chromatin.[2][5] This prevents the recruitment of essential transcriptional machinery, leading to the suppression of target gene expression.[8][9]

One of the most well-understood mechanisms involves the suppression of the c-MYC oncogene. BRD4 is known to be highly enriched at super-enhancers that drive the expression of MYC.[6] By displacing BRD4, BET inhibitors effectively downregulate MYC transcription, which is a major driver in a wide variety of cancers.[6]

Furthermore, BET inhibitors have demonstrated significant anti-inflammatory effects. They can attenuate the induction of inflammation-associated genes in macrophages, in part by suppressing the NF-κB signaling pathway.[8] BRD4 can interact with acetylated RelA, a subunit of NF-κB, and facilitate its transcriptional activity. Inhibition of this interaction leads to reduced expression of pro-inflammatory cytokines and chemokines.[8]

The general mechanism involves BRD4 binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation. BET inhibitors block the initial binding of BRD4 to chromatin, thereby preventing this entire cascade.[7][9]

Caption: Mechanism of BET bromodomain inhibitor action in the cell nucleus.

Novel Bromodomain Inhibitors: Classification and Potency

Research has yielded a diverse array of bromodomain inhibitors, moving from initial pan-BET inhibitors to more selective and novel modalities.[10]

-

Pan-BET Inhibitors: These were the first generation of inhibitors, such as JQ1 and OTX-015 (Birabresib), which target both BD1 and BD2 across all BET family members.[2][6] While effective, their broad activity can lead to on-target toxicities.[1]

-

BD-Selective Inhibitors: Recognizing that BD1 and BD2 may have distinct biological roles, researchers have developed inhibitors selective for one bromodomain over the other.[3] For example, ABBV-744 is a BD2-selective inhibitor, which may offer a better therapeutic window in certain cancers.[6]

-

BRD4-Selective Inhibitors: As BRD4 is a primary therapeutic target within the BET family, inhibitors with selectivity for BRD4 over BRD2 and BRD3, such as NHWD-870, have been developed to potentially reduce side effects.[6]

-

Dual-Target Inhibitors: These molecules are designed to inhibit both a bromodomain and another unrelated protein target, such as a kinase. This approach aims to achieve synergistic effects or overcome drug resistance.[3]

-

Proteolysis-Targeting Chimeras (PROTACs): A newer strategy involves PROTACs, which are heterobifunctional molecules that link a bromodomain inhibitor to an E3 ubiquitin ligase ligand. This induces the ubiquitination and subsequent degradation of the target BET protein, rather than just inhibiting it.[2][11]

Quantitative Data on Novel Bromodomain Inhibitors

The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays or their dissociation constant (Kd). The following table summarizes quantitative data for a selection of novel inhibitors.

| Inhibitor | Target(s) | Assay Type | IC₅₀ / Kd (nM) | Reference(s) |

| Pan-BET Inhibitors | ||||

| JQ1 | BRD4(BD1) | Biochemical | 77 | [12] |

| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | - | Potent Inhibition | [6] |

| Compound 3.14 | BRD4 | Biochemical | 33 | [1] |

| BD-Selective Inhibitors | ||||

| ABBV-744 | BD2 selective | - | Low nanomolar IC₅₀ | [6] |

| Olinone | BRD4(BD1) | Biochemical | Kd = 3,400 | [13] |

| MS436 | BRD4(BD1) | Biochemical | Ki < 85 | [13] |

| BRD4-Selective Inhibitors | ||||

| iBRD4-BD1 | BRD4(BD1) | AlphaScreen | 12 | [14] |

| Non-BET Inhibitors | ||||

| OF-1 | BRPF1B | Biochemical | Kd = 101 | [1] |

| PFI-4 | BRPF1B | Biochemical | Kd = 13 | [1] |

| GSK6853 | BRPF1B | Biochemical | pIC₅₀ = 8.1 | [1] |

| DC_CP20 | CBP | TR-FRET | 744.3 | [15] |

| PROTACs | ||||

| APR (PROTAC) | BRD4 | Degradation (EC₅₀) | 22 | [2] |

| Other Novel Scaffolds | ||||

| UMB-32 | BRD4 | Biochemical | Kd = 550 | [16] |

| Compound 28 (C-34) | BRD4(BD1) | HTRF | IC₅₀ = 200-2000 | [17] |

Note: IC₅₀, Kd, and Ki values can vary significantly between different assay formats and conditions.[18]

Key Experimental Protocols